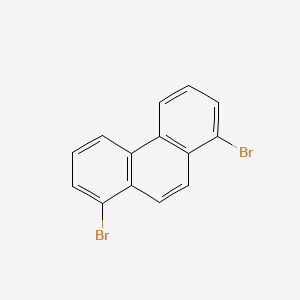

1,8-Dibromophenanthrene

Description

Contextualization of Phenanthrene (B1679779) Derivatives in Contemporary Research

Phenanthrene and its derivatives are a significant class of organic compounds, forming the core structure of numerous natural products, including alkaloids with interesting biological activities. academie-sciences.fracademie-sciences.fr In contemporary research, phenanthrenes are extensively studied for their applications in materials science, particularly for their photoconducting, photochemical, and electroluminescent properties. academie-sciences.fr These characteristics make them promising candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications. academie-sciences.frossila.com The development of efficient synthetic methods to produce phenanthrene derivatives with a wide range of functional groups is an active area of research, aiming to create novel materials for pharmaceuticals and functional materials. nih.govbeilstein-journals.org

Significance of Halogenated Polycyclic Aromatic Hydrocarbons in Synthetic Design

Halogenated polycyclic aromatic hydrocarbons (HPAHs), including brominated and chlorinated PAHs, are of great interest in synthetic design due to the reactivity of the halogen substituents. cymitquimica.comacs.org These halogen atoms serve as versatile handles for a variety of chemical transformations, most notably cross-coupling reactions like the Suzuki and Stille couplings. evitachem.comresearchgate.net This allows for the introduction of a wide array of functional groups onto the PAH core, enabling the synthesis of complex and highly functionalized molecules. The poor solubility of many PAHs can be a challenge, but the introduction of solubilizing groups via reactions at the halogenated sites can overcome this limitation. rsc.org HPAHs are formed through both industrial combustion processes and photochemical reactions in the atmosphere. gdut.edu.cn Their presence in the environment and potential health implications have also driven research into their behavior and properties. acs.orgresearchgate.net

Overview of 1,8-Dibromophenanthrene as a Versatile Synthetic Building Block

This compound serves as a highly adaptable starting material in organic synthesis. The two bromine atoms at the 1- and 8-positions are reactive sites for various synthetic transformations, including Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a diverse range of aryl groups and other functionalities, leading to the creation of more complex phenanthrene derivatives. These derivatives are precursors to advanced materials such as diindenophenanthrenes, which have applications in the development of stable biradicaloids. nih.gov The synthesis of this compound itself can be achieved through methods like photochemical cyclization of appropriately substituted stilbenes or through multi-step synthetic routes starting from functionalized phenanthrene precursors. Its utility as a building block is highlighted by its use in constructing larger, sterically hindered polycyclic aromatic systems and in the synthesis of novel ligands and functional materials. semanticscholar.orgsmolecule.com

Structure

3D Structure

Properties

CAS No. |

20342-96-5 |

|---|---|

Molecular Formula |

C14H8Br2 |

Molecular Weight |

336.02 g/mol |

IUPAC Name |

1,8-dibromophenanthrene |

InChI |

InChI=1S/C14H8Br2/c15-13-5-1-3-9-10-4-2-6-14(16)12(10)8-7-11(9)13/h1-8H |

InChI Key |

BUABQWKTWGKWGQ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC3=C2C=CC=C3Br)C(=C1)Br |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C=CC=C3Br)C(=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies and Regiochemical Control for 1,8 Dibromophenanthrene

Photochemical Cyclization Approaches

Photochemical methods offer a direct route to the phenanthrene (B1679779) core through the cyclization of stilbene (B7821643) precursors. This approach is particularly notable for its ability to form the central aromatic ring of the phenanthrene system.

Utilization of Dibromostilbene (B14081644) Precursors and Oxidative Conditions

The synthesis of 1,8-dibromophenanthrene can be achieved via the photochemical cyclization of appropriately substituted dibromostilbene precursors. A common method involves the irradiation of a dibromostilbene with iodine and propylene (B89431) oxide in a solvent like toluene. This process, known as the Mallory reaction, relies on the photoisomerization of the stilbene from the trans to the cis isomer, which then undergoes cyclization. nih.govresearchgate.net The resulting dihydrophenanthrene intermediate is subsequently oxidized to the stable aromatic phenanthrene. nih.gov

In a typical procedure, the irradiation of dibromostilbene in the presence of an oxidant like iodine under UV light yields this compound. One documented synthesis reports a yield of approximately 55% for this transformation. The presence of an oxidizing agent is crucial to trap the unstable dihydrophenanthrene intermediate and prevent it from reverting to the stilbene starting material. nih.govresearchgate.net Oxygen and a catalytic amount of iodine are often sufficient for this oxidative step. nih.gov

| Precursor | Reagents | Solvent | Yield | Reference |

| Dibromostilbene | Iodine, Propylene Oxide, UV light | Toluene | ~55% | |

| Stilbenes | Iodine (catalytic), Oxygen | Various | General Method | nih.gov |

Regioselectivity Considerations in Photochemical Routes

Regioselectivity in the photochemical synthesis of phenanthrenes is a critical factor, heavily influenced by both steric and electronic effects of the substituents on the stilbene precursor. When meta-substituted stilbenes are used, a mixture of 2- and 4-substituted phenanthrenes is often obtained. researchgate.net The position of the halogen atoms on the stilbene rings directs the cyclization.

For the formation of this compound, the starting material would logically be a 2,2'-dihalostilbene. The steric hindrance and electronic properties of the bromine atoms at these positions guide the ring closure to favor the formation of the 1,8-isomer over other potential products. However, the formation of other regioisomers can occur. The reaction temperature and duration can also impact the ratio of the resulting cycloadducts, sometimes leading to a reversal of regioselectivity. nih.gov For instance, in some intramolecular photocycloadditions of phenanthrene derivatives, cross ring closure products may form preferentially at lower temperatures and shorter reaction times, while straight ring closure products dominate at higher temperatures and longer irradiation periods. nih.gov

Metal-Free Organocatalytic Coupling Strategies

Recent advancements have led to the development of metal-free synthetic routes, which are advantageous for avoiding metal contamination in the final products. These methods often rely on organocatalysis to achieve key bond-forming steps.

Derivation from Arylaldehydes via Pinacol (B44631) Coupling

A notable metal-free approach for synthesizing the core structure of this compound involves the thermal pinacol coupling of arylaldehydes. nih.gov This method uses an organocatalyst, such as t-butyl isonicotinate, with bis(pinacolato)diboron (B136004) as a co-reducing agent. nih.govrsc.org The intramolecular coupling of a precursor like 3,3'-dibromo-1,1'-biphenyl-2,2'-dicarbaldehyde yields the corresponding trans-1,8-dibromo-9,10-dihydrophenanthrene-9,10-diol. rsc.org This reaction is particularly effective for ortho-substituted arylaldehydes. nih.gov The process is highly diastereoselective, selectively producing the trans-diol. thieme-connect.com

| Precursor | Catalyst | Co-reducing Agent | Product | Yield | Reference |

| 3,3'-dibromo-1,1'-biphenyl-2,2'-dicarbaldehyde | t-butyl isonicotinate | Bis(pinacolato)diboron | trans-1,8-dibromo-9,10-dihydrophenanthrene-9,10-diol | 77% | rsc.org |

Subsequent Oxidation to Dibromophenanthrene Derivatives

The 1,8-dibromo-9,10-dihydrophenanthrene-9,10-diol intermediate obtained from the pinacol coupling serves as a direct precursor to other valuable phenanthrene derivatives through oxidation. nih.govrsc.org For example, the diol can be oxidized to this compound-9,10-dione using pyridinium (B92312) chlorochromate (PCC) on silica (B1680970) gel. nih.govrsc.orgresearchgate.net This reaction typically proceeds under reflux in a solvent like 1,2-dichloroethane, affording the dione (B5365651) in moderate yields. rsc.orgresearchgate.net One study reports a 53% yield for this specific oxidation step. rsc.orgresearchgate.net This dione is a versatile building block for creating more complex 1,8-substituted phenanthrene structures. nih.govrsc.org

Electrophilic Bromination of Phenanthrene Systems

Direct bromination of the phenanthrene core is another method to introduce bromine atoms onto the aromatic system. However, controlling the regioselectivity of this electrophilic substitution can be challenging. The positions at C9 and C10 are the most reactive sites in phenanthrene for electrophilic attack. numberanalytics.com To achieve substitution at other positions, the directing effects of existing substituents or the use of specific phenanthrene derivatives are necessary.

For instance, the electrophilic bromination of phenanthrene itself with bromine and a catalyst like iron(III) bromide leads to 9-bromophenanthrene. numberanalytics.com Achieving a 1,8-dibromo substitution pattern through direct bromination of the parent phenanthrene is not a straightforward process due to the inherent reactivity of the 9 and 10 positions. However, the bromination of substituted phenanthrene systems can be guided by the electronic effects of the substituents. nih.gov For example, the presence of a methoxy (B1213986) group can direct bromination to the ortho and para positions. nih.gov While direct bromination to yield this compound is not commonly reported, bromination of specifically substituted phenanthrene precursors remains a potential, albeit complex, synthetic strategy.

Strategies for Isomer Mixture Management and Separation

Given the difficulties in selective synthesis, chemists have developed strategies to manage and separate the complex isomer mixtures that are often produced.

One effective strategy involves chemical derivatization. Since the bromophenanthrene isomers themselves are hard to separate, the entire mixture can be converted into a new class of compounds with more distinct properties. acgpubs.org For instance, a mixture of bromophenanthrene isomers was successfully converted into their corresponding methoxy derivatives using a copper(I) iodide (CuI) catalyzed methoxylation reaction. acgpubs.org These methoxy-phenanthrene products exhibited different polarities, which allowed for their successful separation using chromatography. acgpubs.org

Another approach is to employ synthetic routes that inherently favor the formation of the 1,8-isomer, even if other isomers are also produced. Photochemical synthesis, for example, through the irradiation of a precursor like dibromostilbene, can yield this compound. While this method may also produce other regioisomers, it can be tailored to provide a higher proportion of the desired product.

For the analytical and preparative separation of highly similar isomers, advanced techniques are required.

High-Performance Liquid Chromatography (HPLC) can be used to separate isomers, including the enantiomers of chiral derivatives synthesized from this compound. acs.orgnih.gov

Gas Chromatography (GC) , particularly comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOF/MS), offers the high peak capacity necessary to separate and quantify individual isomers within a complex mixture. umanitoba.cad-nb.info

Crystallization can sometimes be used to isolate a single, pure isomer from a reaction mixture. acgpubs.org

Table 1: Isomer Mixture Management and Separation Strategies

| Challenge | Strategy | Method/Reagents | Outcome |

|---|---|---|---|

| Mixture of inseparable bromophenanthrene isomers | Chemical Derivatization | CuI-catalyzed methoxylation | Conversion to a mixture of methoxy-phenanthrene derivatives which can be separated by chromatography. acgpubs.org |

| Co-elution of isomers in standard chromatography | Advanced Chromatography | Comprehensive 2D Gas Chromatography (GCxGC) | Enhanced separation and quantification of individual isomers that are otherwise difficult to resolve. umanitoba.cad-nb.info |

| Isolation of a specific isomer from a mixture | Photochemical Synthesis | Irradiation of a dibromostilbene precursor | Favors the formation of the 1,8-isomer, simplifying the resulting mixture. |

| Purification of solid products | Recrystallization | Solvent-based purification | Isolation of a single, pure crystalline isomer from a solution. acgpubs.org |

Advanced Synthetic Transformations for Functionalization

This compound is a valuable precursor for synthesizing more complex, functionalized molecules for applications in materials science and organic chemistry. acs.orgnih.gov The bromine atoms at the 1 and 8 positions serve as versatile handles for introducing new functional groups through various cross-coupling and transformation reactions.

Notable transformations include:

Suzuki-Miyaura Coupling : This palladium-catalyzed cross-coupling reaction is a powerful tool for forming new carbon-carbon bonds. This compound can react with various arylboronic acids to introduce new aromatic substituents. For example, 1,8-dibromo-3,6-di-tert-butylphenanthrene was coupled with 1-naphthylboronic acid to synthesize a mononaphthyl-substituted phenanthrene derivative. acs.org This transformation is crucial for building larger π-conjugated systems.

Anionic Cyclodehydrogenation : For the synthesis of large, π-extended polycyclic aromatic hydrocarbons, more advanced methods are sometimes necessary. In one instance, a derivative synthesized from this compound underwent an intramolecular aryl-aryl coupling using potassium metal. acs.orgnih.gov This anionic cyclodehydrogenation successfully formed a 13,13′-bibenzo[b]perylenyl derivative where conventional methods like photochemical reactions or the Scholl reaction had failed. acs.org

Conversion to Phenanthrene-9,10-diones : The 1,8-dibromo scaffold can be used to create other important intermediates. Through a metal-free pinacol coupling reaction, precursors can be made that lead to dihydrophenanthrene-9,10-diols. researchgate.net These diols can then be oxidized using reagents like pyridinium chlorochromate (PCC) to yield 1,8-dibromo-substituted phenanthrene-9,10-diones, which are themselves valuable building blocks for fluorophores and other materials. researchgate.net

Table 2: Advanced Synthetic Transformations of this compound

| Transformation Type | Reagents / Catalyst | Product Type |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Aryl-substituted phenanthrenes. acs.org |

| Anionic Cyclodehydrogenation | Potassium metal | Extended polycyclic aromatic hydrocarbons. acs.orgnih.gov |

| Oxidation of Dihydrodiol Precursors | Pyridinium chlorochromate (PCC), SiO₂ | Phenanthrene-9,10-diones. researchgate.net |

| Metal-Free Pinacol Coupling | t-butyl isonicotinate, bis(pinacolato)diboron | Dihydrophenanthrene-9,10-diol intermediates. researchgate.net |

Reactivity Profiles and Transformative Organic Reactions of 1,8 Dibromophenanthrene

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The carbon-bromine bonds at the 1 and 8 positions are particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing new carbon-carbon bonds. These reactions allow for the direct attachment of aryl and alkynyl substituents, significantly expanding the structural diversity of phenanthrene-based molecules.

The Suzuki-Miyaura coupling is a robust and widely utilized method for forming biaryl linkages. libretexts.orgyonedalabs.com This reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. mdpi.com In the case of 1,8-dibromophenanthrene, this reaction provides a direct route to 1,8-diarylphenanthrenes, which are important precursors for larger polycyclic aromatic hydrocarbons (PAHs) and materials with unique photophysical properties.

The catalytic cycle generally proceeds through three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

The reaction can be performed sequentially to introduce two different aryl groups or simultaneously to install identical substituents. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Table 1: Example of Suzuki-Miyaura Coupling Conditions

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |

|---|

Note: This table represents typical conditions. Specific yields and conditions may vary based on the specific arylboronic acid used and the literature source.

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating arylalkyne structures. organic-chemistry.orglibretexts.org This reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, typically in the presence of an amine base. organic-chemistry.org For this compound, this transformation yields 1,8-bis(alkynyl)phenanthrenes, which are valuable intermediates for synthesizing π-conjugated systems, molecular wires, and complex heterocyclic structures.

The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate. This acetylide then participates in the transmetalation step with the palladium(II) complex. nasa.gov The use of copper-free Sonogashira protocols has also been developed to avoid issues related to the homocoupling of terminal alkynes. libretexts.org

When coupling bifunctional reagents like a dibromoaromatic with a dialkyne, the Sonogashira reaction can sometimes lead to polymerization. nasa.gov In such cases, alternative methods like the Suzuki-Miyaura coupling of an alkynylborate complex may be employed to achieve a more controlled reaction and higher yields of the desired product. nasa.gov

Table 2: Representative Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Pd Catalyst | Cu(I) Cocatalyst | Base | Solvent | Product |

|---|

Note: This table illustrates a representative reaction. The choice of reagents and conditions can be tailored for specific substrates.

Cyclization and Ring-Forming Reactions

Beyond simple substitution, this compound serves as a scaffold for the synthesis of larger, more complex aromatic systems through cyclization reactions. Furthermore, the fundamental phenanthrene (B1679779) skeleton itself can be constructed through powerful ring-forming strategies like metathesis and cycloaddition.

Anionic cyclodehydrogenation is a powerful synthetic tool for creating π-extended systems by forming new rings between adjacent aryl units. nih.govnih.gov This reaction is not performed on this compound directly but on its 1,8-diaryl derivatives, which are readily synthesized via Suzuki-Miyaura coupling. The process involves a reductive-induced cyclization, typically using a strong reducing agent like potassium metal in a suitable solvent. nih.gov

The mechanism is thought to involve the formation of a dianion, which then undergoes intramolecular cyclization to form new C-C bonds, followed by dehydrogenation (aromatization) to yield the final, larger PAH. nih.gov This strategy is famously used in the synthesis of perylene from 1,1'-binaphthyl and can be conceptually applied to 1,8-diarylphenanthrene precursors to generate complex, angularly fused aromatic structures. nih.gov

While the reactions above describe the transformation of this compound, other key reactions are used to construct the phenanthrene scaffold itself, which can subsequently be brominated to yield the target compound.

Ring-Closing Metathesis (RCM): This powerful reaction utilizes ruthenium or molybdenum catalysts to form cyclic alkenes from diene precursors. organic-chemistry.org An efficient synthesis of the phenanthrene core involves the RCM of 2,2'-divinylbiphenyl intermediates. atlanchimpharma.com This reaction forms a dihydrophenanthrene ring, which is then oxidized to the fully aromatic phenanthrene system. This method allows for the synthesis of substituted phenanthrenes depending on the substitution pattern of the starting biphenyl. atlanchimpharma.comrsc.org

Diels-Alder Reaction: The Diels-Alder reaction is a cornerstone of organic synthesis for constructing six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. nih.gov This strategy can be employed to build the phenanthrene skeleton in a convergent manner. For instance, the reaction of an annulated furan (acting as a substituted diene) with a potent dienophile can generate a bicyclic intermediate that, after a series of transformations including aromatization, yields the phenanthrene core. researchgate.netresearchgate.net This approach offers a high degree of control over the substitution pattern of the final product. nih.gov

Functional Group Interconversions and Derivative Synthesis

The bromine atoms of this compound are versatile leaving groups that can be replaced by a variety of other functional groups, extending the synthetic utility of the molecule beyond C-C bond formation. These interconversions allow for the introduction of heteroatoms and functionalities that can tune the electronic properties of the phenanthrene core or provide sites for further derivatization.

Common functional group transformations for aryl bromides include:

Cyanation: Conversion of the C-Br bond to a nitrile group (C-CN) using reagents like copper(I) cyanide (Rosenmund-von Braun reaction).

Amination: Introduction of nitrogen-based functionalities through reactions like the Buchwald-Hartwig amination, which uses a palladium catalyst to couple the aryl bromide with an amine.

Hydroxylation: Replacement of bromine with a hydroxyl group (-OH), often achieved via palladium-catalyzed coupling with a hydroxide source or through a multi-step sequence involving an intermediate like a boronic ester followed by oxidation.

These transformations enable the synthesis of a wide array of 1,8-disubstituted phenanthrene derivatives, including dinitriles, diamines, and diols, which are valuable in materials science and medicinal chemistry. researchgate.net

Generation of Dihydrophenanthrene-9,10-diols and Phenanthrene-9,10-diones

The phenanthrene framework can be functionalized at the 9 and 10 positions to yield diols and diones, which are important intermediates for further derivatization. While direct conversion from this compound is one possible route, a notable synthetic pathway involves the intramolecular pinacol (B44631) coupling of 1,1'-biphenyl-2,2'-dicarbaldehydes bearing bromine atoms at the appropriate positions. This metal-free thermal coupling, catalyzed by t-butyl isonicotinate with bis(pinacolato)diboron (B136004) as a co-reducing agent, efficiently produces 1,8-dibromo-9,10-dihydrophenanthrene-9,10-diol. rsc.orgnih.gov

This diol serves as a direct precursor to the corresponding phenanthrene-9,10-dione. The oxidation of 1,8-dibromo-9,10-dihydrophenanthrene-9,10-diol to this compound-9,10-dione can be achieved using pyridinium (B92312) chlorochromate (PCC) adsorbed on silica (B1680970) gel under reflux conditions. rsc.orgnih.govresearchgate.net The resulting dione (B5365651) is a versatile building block that can be further transformed. For instance, it can be converted into 9,10-dimethoxyphenanthrene through reaction with dimethyl sulfate or can react with benzaldehyde and ammonium acetate to form complex imidazole derivatives. rsc.orgresearchgate.net

| Step | Starting Material | Product | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 1,8-Dibromo-9,10-dihydrophenanthrene-9,10-diol | This compound-9,10-dione | PCC, SiO₂, 1,2-dichloroethane, reflux, 12 h | 53% | rsc.orgresearchgate.net |

| 2 | This compound-9,10-dione | 1,8-Dibromo-9,10-dimethoxyphenanthrene | Dimethyl sulfate, TBAB, sodium dithionite, THF/H₂O, rt, 15 min | 60% | rsc.orgresearchgate.net |

| 3 | This compound-9,10-dione | 2-Phenyl-1H-phenanthro[9,10-d]imidazole derivative | Benzaldehyde, NH₄OAc, sulfamic acid, EtOH, reflux, 12 h | 77% | rsc.orgresearchgate.net |

Conversion to Diverse Substituted Phenanthrene Frameworks

The carbon-bromine bonds in this compound are ideal handles for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing C-C and C-N bonds. wikipedia.orgrug.nl

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. libretexts.orgyonedalabs.com The reaction typically involves a palladium catalyst and a base. By reacting this compound with various aryl or vinyl boronic acids, complex biaryl or styrenyl structures can be synthesized, extending the π-conjugated system of the phenanthrene core.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This method is highly effective for creating phenanthrene derivatives with rigid, linear alkyne linkers, which are valuable in the construction of organic electronic materials.

Buchwald-Hartwig Amination: For the synthesis of arylamines, the Buchwald-Hartwig amination is the premier method. wikipedia.orgrug.nl This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. libretexts.org This transformation allows for the direct installation of amino groups onto the 1 and 8 positions of the phenanthrene scaffold, providing access to compounds with important electronic and biological properties.

Cyanation: The bromine atoms can also be substituted with cyano groups. This can be achieved using various cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide, with a palladium or nickel catalyst. organic-chemistry.org The resulting dinitrile is a key intermediate that can be hydrolyzed to carboxylic acids or reduced to amines.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ or Ar-B(OR)₂ | Pd(0) complex, Base (e.g., K₂CO₃, Cs₂CO₃) | C(sp²)-C(sp²) | 1,8-Diarylphenanthrene | libretexts.orgyonedalabs.com |

| Sonogashira Coupling | R-C≡CH | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine base | C(sp²)-C(sp) | 1,8-Dialkynylphenanthrene | wikipedia.orgnasa.gov |

| Buchwald-Hartwig Amination | R¹R²NH | Pd(0) or Pd(II) complex, Ligand, Base (e.g., NaOtBu) | C(sp²)-N | 1,8-Diaminophenanthrene derivative | wikipedia.orgrug.nl |

| Cyanation | Zn(CN)₂ or K₄[Fe(CN)₆] | Pd(0) or Ni(0) complex | C(sp²)-CN | 1,8-Dicyanophenanthrene | organic-chemistry.org |

Applications in Advanced Materials Science and Engineering

Organic Electronics and Optoelectronic Materials

Detailed research on the application of 1,8-Dibromophenanthrene as a primary component in OLEDs, OPVs, and OFETs is limited in published scientific literature. While its structural properties suggest potential as a precursor for advanced materials, specific device performance data and mechanistic studies for the parent compound in these applications are not available.

Organic Light-Emitting Diodes (OLEDs) as Emitter and Host Components

There is currently no available scientific literature detailing the use of this compound as either an emitter or a host material in Organic Light-Emitting Diodes. Research in phenanthrene-based OLED materials has typically focused on other isomers or more complex derivatives.

Organic Photovoltaic (OPV) Devices and Charge Transport Enhancement

While some commercial suppliers suggest this compound may be used in the formulation of organic photovoltaic materials to improve light absorption and charge separation, peer-reviewed scientific studies detailing its specific role, the mechanism of charge transport enhancement, or resulting device efficiencies could not be found. Therefore, a detailed, evidence-based discussion on its application in OPV devices cannot be provided.

Organic Field-Effect Transistors (OFETs)

No specific research articles or data were found describing the synthesis or application of this compound as a semiconductor channel material in Organic Field-Effect Transistors. The field of organic semiconductors for OFETs is extensive, but studies on this particular molecule have not been published.

Supramolecular Chemistry and Self-Assembly

The potential of this compound as a building block for supramolecular structures is recognized due to its rigid core and functionalizable bromine atoms, which can participate in coupling reactions like Suzuki or Sonogashira reactions. nasa.govrsc.orgnih.gov However, specific examples of its use to create well-defined macrocycles and studies on the self-assembly of its derivatives are not present in the available literature.

Design and Synthesis of π-Conjugated Macrocycles and Oligomers

The synthesis of π-conjugated polymers and macrocycles from dibromo-aromatic compounds is a common strategy. nasa.govrsc.org For instance, the related compound 3,8-dibromo-1,10-phenanthroline has been shown to undergo polymerization under Sonogashira coupling conditions. nasa.gov However, specific instances of this compound being used as a precursor to synthesize discrete π-conjugated macrocycles or oligomers, along with their structural and electronic properties, are not reported in the scientific literature.

Self-Assembly Mechanisms and Hierarchical Structures

There is no available research that discusses the self-assembly mechanisms of derivatives of this compound or the formation of hierarchical structures from these molecules. Studies on the crystal structure and packing of other isomers, such as 4,5-dibromophenanthrene, exist but cannot be extrapolated to the 1,8-isomer due to significant differences in molecular geometry and intermolecular interactions. nih.gov

Development of Novel π-Extended and Biradicaloid Systems

The C₂ symmetry and the sterically hindered environment created by the bromine atoms at the 1 and 8 positions of the phenanthrene (B1679779) core make this compound a theoretically promising scaffold for the synthesis of axially chiral π-extended compounds. The restricted rotation around the single bonds connecting the phenanthrene unit to other aromatic systems could lead to stable atropisomers. Atropisomerism, a form of axial chirality, is of significant interest for applications in asymmetric catalysis and materials science. While the structural characteristics of this compound are well-suited for this purpose, specific examples of its direct use as a precursor in the atroposelective synthesis of π-extended compounds are an area of ongoing research interest.

The rigid framework of this compound has been successfully employed to stabilize open-shell biradicaloid systems, which are of fundamental interest for their unique electronic and magnetic properties. A notable example is the synthesis of 5,10-dimesityldiindeno[1,2-a:2′,1′-i]phenanthrene, a stable biradicaloid derived from a this compound precursor. nih.govnih.gov

The synthesis begins with this compound-2,7-dicarbaldehyde, which is a derivative of the parent compound. nih.gov This precursor undergoes a multi-step synthesis to yield the target diindeno[1,2-a:2′,1′-i]phenanthrene (DIPh) ring system. nih.gov This DIPh framework, which is isomeric to other known stabilizing structures like diindeno[1,2-b:1′,2′-i]anthracene (DIAn), effectively stabilizes the biradicaloid character. nih.gov The resulting molecule is an air-stable, dark-blue crystalline powder. nih.gov The phenanthrene scaffold provides a robust and planar core that extends the π-conjugation and enforces a geometry conducive to stabilizing the open-shell electronic structure without requiring bulky substituents that were necessary in previous designs. nih.gov

The use of the this compound-derived scaffold has profound implications for the electronic and magnetic properties of the resulting biradicaloid systems. The structure of 5,10-dimesityldiindeno[1,2-a:2′,1′-i]phenanthrene provides key insights into these structure-property relationships.

Electronic Properties: The extended π-system created by the fusion of the indeno-rings onto the phenanthrene core results in a molecule with a small electronic bandgap. nih.govnih.gov The electronic absorption spectrum shows a very intense band with a maximum (λmax) at 600 nm, which is responsible for the compound's deep blue color. nih.gov The absorption edge extends to approximately 1050 nm, indicating a reduced optical bandgap compared to related structures. nih.gov This small bandgap is a direct consequence of the molecular structure's ability to support a delocalized open-shell electronic state.

| Property | Value | Source |

| Maximum Absorption (λmax) | 600 nm | nih.gov |

| Molar Extinction Coefficient (ε) | 4.1 × 10⁴ M⁻¹ cm⁻¹ | nih.gov |

| Optical Bandgap | ~1.18 eV (estimated from 1050 nm edge) | nih.gov |

Magnetic Properties: A key feature of biradicaloid systems is the small energy separation between the ground-state singlet (S) and the thermally accessible triplet (T) state. For the diindeno[1,2-a:2′,1′-i]phenanthrene system, this singlet-triplet energy gap (ΔES-T) is very small, calculated to be -1.30 kcal mol⁻¹. nih.govnih.gov This indicates a singlet biradicaloid ground state with an easily accessible triplet state, a characteristic feature of open-shell compounds. nih.govnih.gov The "quinomethane" bonds within the structure are elongated (1.395(4) and 1.408(4) Å) compared to typical double bonds, which is a structural hallmark that correlates with increasing biradicaloid character. nih.gov

| Property | Value | Source |

| Singlet-Triplet Energy Gap (ΔES-T) | -1.30 kcal mol⁻¹ | nih.govnih.gov |

| "Quinomethane" Bond Length 1 | 1.395(4) Å | nih.gov |

| "Quinomethane" Bond Length 2 | 1.408(4) Å | nih.gov |

These findings demonstrate that the specific geometry imposed by the 1,8-disubstituted phenanthrene backbone is crucial for tuning the electronic and magnetic properties of advanced materials, enabling the creation of stable, electron-rich biradicaloids with small energy gaps. nih.gov

Advanced Spectroscopic and Crystallographic Characterization in Research

X-ray Diffraction Studies for Solid-State Architectures

No crystal structure data for 1,8-Dibromophenanthrene is publicly available in the Cambridge Structural Database (CSDC) or through other searched scientific literature. Therefore, a detailed analysis of its solid-state architecture cannot be provided.

For comparative context, the crystal structure of the related isomer, 4,5-dibromophenanthrene, reveals significant molecular distortion due to the steric hindrance of the bromine atoms in the bay region. In this isomer, the phenanthrene (B1679779) backbone is twisted, and the molecules pack in layers with slipped stacking arrangements. It is plausible that this compound would also exhibit distortions from planarity due to the bulky bromine substituents, which would influence its crystal packing and intermolecular interactions. However, without experimental data, any discussion on specific packing motifs, halogen bonding, or π-π stacking for this compound would be speculative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed 2D NMR spectroscopic data for this compound or its complex derivatives are not available in the searched literature. While basic 1H NMR data for some dibromophenanthrene isomers can be found, this is insufficient to conduct the in-depth analysis required by the requested outline.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for elucidating the structure of complex organic molecules. In the context of this compound derivatives, these techniques would be invaluable for assigning specific proton and carbon signals, thereby confirming the regiochemistry of further substitutions. Similarly, stereochemical analysis of derivatives, for instance, those with chiral side chains, would rely on techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proximities of atoms. Unfortunately, no published studies applying these techniques to derivatives of this compound were identified.

Due to the lack of specific research findings for this compound in the public domain, a detailed and scientifically accurate article that adheres to the provided outline cannot be generated at this time.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are fundamental techniques used to probe the electronic structure and excited-state properties of molecules like this compound. These methods provide insights into how the molecule interacts with light.

Photophysical Properties and Intramolecular Charge Transfer Studies

The photophysical properties of a molecule describe its behavior upon absorption of light. For a compound like this compound, the introduction of bromine atoms at the 1 and 8 positions can influence its electronic transitions. In many aromatic systems, the presence of electron-withdrawing or electron-donating groups can lead to intramolecular charge transfer (ICT) upon photoexcitation. In an ICT process, electron density moves from one part of the molecule (the donor) to another (the acceptor).

While no specific studies on ICT in this compound were found, research on other donor-acceptor substituted phenanthrene derivatives has shown that the degree of ICT is highly dependent on the nature and position of the substituents, as well as the polarity of the solvent. Such studies typically involve measuring the absorption and emission spectra in a range of solvents with varying polarities. A significant red-shift (to longer wavelengths) in the emission spectrum with increasing solvent polarity is a hallmark of an ICT state.

Table 1: Hypothetical Photophysical Data for a Phenanthrene Derivative Exhibiting ICT

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |

|---|---|---|---|---|

| Hexane | 1.88 | 350 | 400 | 3650 |

| Dichloromethane | 8.93 | 355 | 450 | 6200 |

| Acetonitrile | 37.5 | 358 | 500 | 8500 |

Note: This table is illustrative and does not represent actual data for this compound.

Energy Gap Determination and Luminescence Characteristics

The energy gap of a molecule, specifically the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap, is a crucial parameter that determines its electronic and optical properties. This can be estimated from the onset of the absorption spectrum. The luminescence characteristics, including the fluorescence quantum yield (the efficiency of light emission) and the excited-state lifetime, provide further information about the de-excitation pathways of the molecule.

For phenanthrene and its derivatives, the emission properties are sensitive to the substitution pattern. The heavy bromine atoms in this compound could potentially lead to enhanced intersystem crossing from the singlet excited state to a triplet state, which might result in phosphorescence or a lower fluorescence quantum yield compared to the parent phenanthrene molecule. However, without experimental data, these remain theoretical considerations.

Electrochemical Analysis

Electrochemical techniques, particularly cyclic voltammetry, are powerful tools for investigating the redox properties of a molecule, providing information about its ability to accept or donate electrons.

Investigation of Oxidative Polymerization Pathways

Oxidative polymerization is a process where monomers are linked together through an oxidation reaction, often initiated electrochemically. For some aromatic compounds, applying a sufficiently high oxidative potential can lead to the formation of a polymer film on the electrode surface. This is typically observed in cyclic voltammetry as the appearance of new redox peaks upon repeated potential cycles, indicating the growth of an electroactive polymer.

There is no information available in the search results to suggest that this compound undergoes oxidative polymerization. Studies on the oxidative polymerization of other aromatic compounds, such as 1,8-dihydroxynaphthalene, have been reported, but this is a chemically distinct system. The presence of the C-Br bonds in this compound might offer pathways for other types of coupling reactions under specific conditions, but investigation into its oxidative polymerization has not been documented in the provided sources.

Computational and Theoretical Insights into 1,8 Dibromophenanthrene Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory has become an indispensable method for investigating the quantum mechanical properties of molecules. By approximating the electron density, DFT allows for the accurate and computationally efficient calculation of molecular structures, energies, and other electronic properties, offering a window into the behavior of 1,8-dibromophenanthrene at the atomic level.

The electronic properties of an aromatic system are largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, stability, and electronic absorption characteristics.

DFT calculations on the parent phenanthrene (B1679779) molecule provide a baseline for understanding the influence of the bromine substituents. For unsubstituted phenanthrene, the HOMO-LUMO gap is calculated to be approximately 4.0-4.1 eV. researchgate.net The introduction of two electron-withdrawing bromine atoms at the 1 and 8 positions is expected to significantly alter the electronic landscape. These substituents lower the energy of both the HOMO and LUMO levels. Furthermore, computational modeling predicts that steric hindrance between the bulky bromine atoms at the 1,8-positions can cause a slight distortion from planarity in the phenanthrene backbone. This reduction in planarity can disrupt the π-conjugation across the aromatic system, which may lead to an increase in the HOMO-LUMO energy gap compared to more planar isomers like 2,7- or 3,6-dibromophenanthrene.

| Compound | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) | Calculated HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phenanthrene (Baseline) | -5.67 | -1.58 | 4.09 |

| This compound (Predicted Effect) | Lowered | Lowered | Modified due to electronic and steric effects |

DFT and its time-dependent extension (TD-DFT) are highly effective at predicting various spectroscopic properties. The energy of the lowest electronic excitation, which corresponds to the promotion of an electron from the HOMO to the LUMO, can be calculated to predict the wavelength of maximum absorption (λmax) in the UV-visible spectrum. The HOMO-LUMO gap is directly related to this absorption; a larger gap corresponds to absorption at a shorter wavelength (higher energy).

Furthermore, DFT calculations can be used to predict vibrational frequencies, which correspond to peaks in the Infrared (IR) and Raman spectra. By modeling the vibrational modes of this compound, each calculated frequency can be assigned to specific molecular motions, such as C-H stretching, C=C ring vibrations, and C-Br stretching. These theoretical spectra can be compared with experimental data for related compounds, such as 3,9-dibromophenanthrene (B3054704), to aid in the structural confirmation and interpretation of experimental results. acgpubs.org Similarly, the chemical shifts in 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy can be computed, providing a theoretical framework to understand the deshielding of aromatic protons due to the electron-withdrawing effects of the bromine atoms.

DFT calculations are a cornerstone of modern mechanistic chemistry, enabling the exploration of reaction pathways and the determination of transition state structures and activation energies. rsc.org For this compound, this approach can be applied to understand its participation in reactions such as the Suzuki-Miyaura cross-coupling.

By modeling the elementary steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—researchers can compute the energy profile of the entire reaction. This would involve:

Modeling the Oxidative Addition: Calculating the energy barrier for the insertion of a palladium(0) catalyst into one of the C-Br bonds of this compound.

Investigating Transmetalation: Simulating the transfer of an organic group from a boronic acid derivative to the palladium center.

Analyzing Reductive Elimination: Determining the energetics of the final step where the new C-C bond is formed and the catalyst is regenerated.

Such studies can reveal the rate-determining step, explain regioselectivity, and provide insights into how the steric crowding around the bromine atoms influences the reaction kinetics compared to other dibromophenanthrene isomers.

Molecular Modeling and Simulation Approaches

Beyond quantum mechanical calculations, molecular modeling and simulation offer valuable insights into the macroscopic and dynamic properties of this compound, including its preferred conformations and how individual molecules interact to form a crystal.

The defining structural feature of this compound is the severe steric strain introduced by the two large bromine atoms positioned in close proximity on the same side of the phenanthrene core. This arrangement is analogous to the highly crowded "bay region" of other polycyclic aromatic hydrocarbons.

Molecular modeling studies, informed by crystallographic data from similar sterically hindered molecules like 4,5-dibromophenanthrene, reveal that the phenanthrene backbone cannot remain perfectly planar. nih.gov The repulsive forces between the electron clouds of the two bromine atoms force the aromatic rings to twist, creating a helical distortion. In 4,5-dibromophenanthrene, the planes of the two terminal rings are twisted away from each other by a significant angle of 28.5°. nih.gov A similar, pronounced deviation from planarity is expected for the 1,8-isomer. nih.gov This twisting relieves the steric strain but also impacts the molecule's electronic properties by interrupting the continuous overlap of p-orbitals.

Understanding how molecules of this compound arrange themselves in the solid state is crucial for predicting material properties. Computational crystal structure prediction (CSP) algorithms can generate and rank plausible crystal packing arrangements based on their calculated lattice energies. ucr.edu

For this compound, theoretical predictions and experimental comparisons suggest a herringbone packing motif. This arrangement is common for aromatic molecules and is driven by a combination of weak intermolecular forces. The key interactions predicted for the 1,8-isomer include:

π-π Stacking: Interactions between the electron-rich faces of adjacent phenanthrene backbones. Due to the twisted nature of the molecule, this stacking is likely to be offset or slipped.

Halogen...Halogen Interactions: Specific Br···Br contacts between neighboring molecules are expected. For the 1,8-isomer, these contacts are predicted to be around 3.5 Å.

C-H···π Interactions: The hydrogen atoms on one molecule interacting with the π-system of another.

These interactions collectively determine the final crystal structure, influencing properties such as density, melting point, and solubility. The predicted Br···Br contacts in the 1,8-isomer are weaker than those in the 4,5-isomer (3.3 Å), which contributes to differences in their unit cell volumes and densities.

| Interaction Type | Description | Predicted Distance/Feature |

|---|---|---|

| Packing Motif | Overall arrangement of molecules in the crystal lattice. | Herringbone |

| π-π Stacking | Interaction between aromatic rings of adjacent molecules. | Present, likely slipped or offset |

| Br···Br Contact | Interaction between bromine atoms on adjacent molecules. | ~3.5 Å |

| Hydrogen Bonding | Classical hydrogen bonds (e.g., O-H···O). | Absent |

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors derived from computational chemistry provide profound insights into the reactivity and electronic nature of molecules. These parameters, calculated using methods like Density Functional Theory (DFT), are crucial for understanding and predicting the behavior of compounds such as this compound in various chemical environments. They offer a quantitative basis for concepts like molecular stability, reactivity, and potential for specific applications, including nonlinear optics.

Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state. A lower IP indicates that a molecule can be more easily oxidized. Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule. A higher EA suggests a greater propensity to accept an electron.

These two fundamental properties are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. According to Koopmans' theorem, the ionization potential can be approximated as the negative of the HOMO energy (I ≈ -EHOMO), and the electron affinity can be approximated as the negative of the LUMO energy (A ≈ -ELUMO).

From IP and EA, further reactivity descriptors can be derived:

Global Hardness (η) is a measure of the molecule's resistance to change in its electron distribution or charge transfer. It is calculated as η = (I - A) / 2. A large energy gap between the HOMO and LUMO corresponds to a high hardness, indicating high kinetic stability and low chemical reactivity. acgpubs.org

Global Softness (S) is the reciprocal of global hardness (S = 1 / 2η). A higher softness value implies a higher chemical reactivity. acgpubs.org

Detailed research findings from computational studies on this compound providing specific values for these descriptors are not available in the reviewed literature. For a closely related isomer, 3,9-dibromophenanthrene, DFT calculations have yielded specific values for these parameters, as shown in the table below for illustrative purposes. acgpubs.org

| Quantum Chemical Descriptor | Calculated Value (eV) for 3,9-dibromophenanthrene |

|---|---|

| Ionization Potential (I) | 6.92 |

| Electron Affinity (A) | 0.28 |

| Global Hardness (η) | 3.32 |

| Global Softness (S) | 0.150 |

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in optoelectronics, such as frequency conversion and optical switching. The NLO properties of a molecule are related to its polarizability and hyperpolarizability.

The first hyperpolarizability (β) is a key indicator of a molecule's potential for second-order NLO applications. Molecules with large β values are considered promising candidates for NLO materials. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. These calculations typically involve determining the dipole moment (μ), the polarizability (α), and the first hyperpolarizability (β). acgpubs.org

A small HOMO-LUMO energy gap often correlates with higher polarizability and, consequently, enhanced NLO properties, as it facilitates intramolecular charge transfer. acgpubs.org

Specific theoretical predictions for the non-linear optical properties of this compound have not been reported in the available scientific literature. For context, the calculated first hyperpolarizability (β) for 3,9-dibromophenanthrene was found to be approximately 12.8 times that of urea, a standard reference material for NLO studies, suggesting that dibromophenanthrene derivatives can be effective NLO candidates. acgpubs.org

| NLO Property | Calculated Value for 3,9-dibromophenanthrene |

|---|---|

| Dipole Moment (µ) | 2.51 D |

| Polarizability (α) | 29.46 ų |

| First Hyperpolarizability (β) | 1.67 x 10⁻³⁰ cm⁵/esu |

Future Directions and Emerging Research Frontiers

Development of Highly Regioselective and Sustainable Synthetic Methods

A primary hurdle in the broader application of 1,8-dibromophenanthrene is the challenge of its synthesis with high regioselectivity. Traditional electrophilic bromination of phenanthrene (B1679779) often yields a mixture of isomers, making the isolation of the 1,8-disubstituted product difficult. Future research is therefore geared towards developing more precise and environmentally benign synthetic strategies.

Key research frontiers include:

Advanced Catalytic Systems: Exploration of novel catalysts, including transition-metal complexes and zeolites, is a promising avenue. nih.gov Zeolites, for instance, have demonstrated the ability to induce high para-selectivity in the bromination of other aromatic compounds by leveraging shape-selective constraints, a principle that could be adapted for phenanthrene. nih.gov

Directed C-H Functionalization: Methods that functionalize specific C-H bonds are becoming increasingly important in organic synthesis. nih.gov Developing directing groups that can guide bromination specifically to the 1 and 8 positions of the phenanthrene core would represent a significant breakthrough.

Sustainable and Green Chemistry Approaches: Moving away from hazardous reagents and harsh reaction conditions is a critical goal. Future methods will likely focus on using greener alternatives to traditional brominating agents, such as employing bromide salts with an oxidant under milder conditions. researchgate.netnih.gov The use of deep eutectic solvents (DESs) as both a catalyst and reaction medium, which has been successful for other heterocyclic compounds, presents a sustainable pathway to explore. researchgate.net Photocatalysis driven by visible light is another area that offers milder reaction conditions and unique reaction mechanisms. researchgate.net

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Method | Potential Advantages | Key Challenges |

|---|---|---|

| Zeolite-Catalyzed Bromination | High regioselectivity due to shape-selective catalysis; catalyst reusability. nih.gov | Requires synthesis of appropriately sized and shaped zeolites; potential for catalyst deactivation. |

| Directed C-H Functionalization | Precise control over substitution pattern; high atom economy. nih.gov | Requires development of effective directing groups; multi-step process for attachment and removal of the directing group. |

| Oxidative Bromination in Green Solvents | Avoids use of elemental bromine; employs safer bromide sources; potential for use in aqueous media or DESs. researchgate.net | Requires optimization of oxidant and catalyst systems; potential for side reactions. |

| Visible-Light Photocatalysis | Mild reaction conditions (ambient temperature and pressure); high specificity; low energy consumption. researchgate.net | Requires development of suitable photoredox catalysts; potential for light-induced degradation of products. |

Exploration of Novel Materials with Tailored Optoelectronic Properties

Phenanthrene derivatives are known for their applications in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). ossila.comresearchgate.net The 1,8-dibromo substitution pattern is expected to impart unique optoelectronic properties due to the steric interactions and electronic perturbations caused by the peri-disposed bromine atoms.

Future research in this area will likely focus on:

Synthesis of π-Conjugated Polymers: The bromine atoms on this compound can serve as handles for cross-coupling reactions (e.g., Suzuki, Stille) to synthesize novel π-conjugated oligomers and polymers. ossila.com These materials could be investigated for their charge transport properties and potential use as active layers in OFETs.

Development of Novel Emitters for OLEDs: The rigid phenanthrene core is a desirable characteristic for emitter molecules in OLEDs. By modifying this compound, for example by introducing donor and acceptor groups, it may be possible to create new materials exhibiting thermally activated delayed fluorescence (TADF) or room-temperature phosphorescence. ossila.com The properties of such materials can be tuned by altering the strength of the acceptor units. mdpi.com

Computational Design and Screening: Density Functional Theory (DFT) can be used to predict the optoelectronic properties of hypothetical this compound derivatives. spast.org This computational approach can guide synthetic efforts by identifying structures with promising characteristics, such as desired HOMO/LUMO energy levels, large band gaps, and high charge carrier mobility, making them suitable as p-type organic semiconductors. spast.org

Table 2: Potential Optoelectronic Applications of this compound Derivatives

| Application | Role of this compound Derivative | Desired Properties |

|---|---|---|

| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | High charge carrier mobility, good air stability, processability. researchgate.netspast.org |

| Organic Light-Emitting Diodes (OLEDs) | Emitter, host, or charge transport material | High photoluminescence quantum yield, tunable emission color, good thermal stability. ossila.com |

| Organic Photovoltaics (OPVs) | Donor or acceptor material in the active layer | Broad light absorption, efficient charge separation and transport. ossila.com |

| Sensors | Fluorescent chemosensor for detecting analytes | High sensitivity and selectivity, changes in fluorescence upon binding. nih.gov |

Advanced Supramolecular Assemblies with Enhanced Functionality

Supramolecular chemistry offers a powerful bottom-up approach to constructing complex and functional nanostructures. Phenanthrene has been successfully used as a building block in self-assembling systems due to its rigid, planar structure and hydrophobic nature, which can drive assembly through π-π stacking and hydrophobic interactions. nih.govacs.org

Emerging frontiers in this domain include:

DNA-Directed Self-Assembly: Phenanthrene-DNA conjugates have been shown to self-assemble into nanospheres and vesicles with light-harvesting properties. nih.govrsc.orgnih.gov In these systems, phenanthrene units can act as "sticky ends" to guide the assembly of DNA duplexes. nih.gov Functionalized this compound could be incorporated into such DNA-based nanostructures, where the bromine atoms could serve as sites for further modification or influence the packing of the chromophores to tune the energy transfer properties. nih.gov

Halogen Bonding in Crystal Engineering: The bromine atoms of this compound can act as halogen bond donors. This interaction is increasingly being used to direct the self-assembly of molecules in the solid state. Weak intermolecular interactions, such as Br⋯S contacts, can facilitate regular packing motifs and the construction of ordered supramolecular nanostructures. rsc.org This could be exploited to create highly ordered thin films for electronic applications.

Host-Guest Complexes: The rigid structure of the phenanthrene core makes it a candidate for inclusion in larger host-guest systems. For instance, it could be incorporated into self-assembled cages or macrocycles capable of selectively binding guest molecules. acs.org The 1,8-dihydroxy analogues of other aromatic systems, like naphthalene, have proven effective as building blocks for the self-assembly of stable host-guest complexes. mdpi.com

Table 3: Potential Functional Supramolecular Assemblies

| Assembly Type | Driving Force(s) | Potential Functionality |

|---|---|---|

| Phenanthrene-DNA Nanostructures | Hydrophobic interactions, π-π stacking. nih.gov | Light-harvesting antennas, energy transfer systems, nanoreactors. nih.govnih.gov |

| Halogen-Bonded Crystals/Films | Halogen bonding (C-Br⋯X), π-π stacking. rsc.org | Ordered materials for organic electronics, nonlinear optics. |

| Macrocycles and Cages | Covalent synthesis followed by self-assembly via non-covalent interactions. | Molecular recognition, sensing, catalysis. acs.org |

| Core-Shell Micelles | Self-assembly of amphiphilic block copolymers in selective solvents. mdpi.com | Drug delivery systems, nanoreactors for synthesis. mdpi.com |

Interdisciplinary Applications and Theoretical Predictions for Unexplored Reactivity

The full potential of this compound likely extends beyond materials science. Its unique reactivity could be harnessed in organic synthesis and medicinal chemistry, while theoretical studies can illuminate pathways to new discoveries.

Future research directions include:

Precursor for Complex Molecules: The two bromine atoms can be sequentially or simultaneously replaced through various coupling reactions, making this compound a versatile precursor for synthesizing complex, sterically crowded molecules that are otherwise difficult to access. This includes precursors for potential anticancer agents or other biologically active compounds.

Theoretical Reactivity Studies: Computational chemistry, particularly DFT, can be employed to predict the reactivity of the C-Br bonds and other positions on the phenanthrene ring. spast.org Such studies can calculate bond dissociation energies, map electrostatic potential surfaces to identify electrophilic and nucleophilic sites, and model reaction pathways. researchgate.net These theoretical predictions can guide experimental work, saving time and resources by identifying the most promising reactions and conditions.

Development of Novel Catalysts: The phenanthrene scaffold could be used to develop new ligands for catalysis. The 1,8-disubstitution pattern could create a unique chiral pocket upon functionalization, leading to applications in asymmetric catalysis. The strained nature of 1,8-disubstituted systems, similar to 1,8-diarylnaphthalenes, can lead to interesting stereodynamic properties and applications as chiral ligands. ossila.com

This interdisciplinary approach, combining predictive theoretical work with targeted synthetic exploration, will be crucial for unlocking the full potential of this compound and establishing its role as a valuable building block in modern chemistry.

Q & A

(Basic) What synthetic methodologies are commonly employed for 1,8-dibromophenanthrene, and how is regioselectivity achieved?

Answer:

this compound is synthesized via metal-free thermal pinacol coupling of arylaldehydes using catalysts like t-butyl isonicotinate and bis(pinacolato)diboron as a co-reducing agent. This method is effective for ortho-substituted arylaldehydes, yielding dihydrophenanthrene-9,10-diol intermediates, which are oxidized to dibromophenanthrene derivatives . Alternatively, photochemical synthesis using dibromostilbene and iodine under UV irradiation produces this compound with ~55% yield, alongside other regioisomers. Regioselectivity is influenced by steric effects and halogen positioning during cyclization .

(Basic) Which analytical techniques are optimal for quantifying this compound in environmental matrices?

Answer:

GC-MS/MS with triple quadrupole detectors is preferred due to its sensitivity for halogenated PAHs (XPAHs). Sample preparation involves extracting bulk atmospheric deposition samples using solid-phase extraction (SPE) and silica gel cleanup. Method validation includes spiking with isotopically labeled standards (e.g., ¹³C₆-7,12-Cl₂BaA) to correct matrix effects, achieving detection limits <0.1 pg/m³ .

(Advanced) What crystallographic challenges arise in refining the structure of this compound?

Answer:

X-ray diffraction refinement using SHELXL97 reveals challenges in handling high thermal motion of bromine atoms and resolving disordered positions. The structure of this compound (monoclinic, P2₁/c) has an R factor of 0.033, with constrained H-atom parameters and anisotropic displacement for bromine. Data collection at low temperatures (e.g., 100 K) improves resolution, reducing Rint to 0.028 . Comparisons with 4,5-dibromophenanthrene highlight differences in unit cell parameters (e.g., β angles) due to bromine steric effects .

(Advanced) How do bromine substituents at the 1,8-positions influence electronic properties compared to other regioisomers?

Answer:

Regiochemistry impacts HOMO-LUMO gaps and π-conjugation. In this compound, steric hindrance between bromine atoms reduces planarity, lowering conductivity compared to 2,7- or 3,6-substituted isomers. NMR studies (¹H and ¹³C) show distinct deshielding of aromatic protons (δ ~8.5–9.0 ppm) due to electron-withdrawing effects. Computational modeling (DFT) predicts reduced aromaticity in 1,8-derivatives, validated by redox potentials in cyclic voltammetry .

(Basic) What environmental partitioning behavior is observed for this compound?

Answer:

this compound exhibits particle-phase dominance in the atmosphere (>80% particulate mass fraction) due to low vapor pressure (~10⁻⁶ Pa). Dry deposition velocities range 0.1–0.3 cm/s, with higher fluxes in urban areas. Lipophilicity (log KOW ~6.5) facilitates bioaccumulation in terrestrial ecosystems, necessitating fugacity modeling to predict soil-air partitioning .

(Advanced) How can this compound serve as a precursor for functionalized phenanthrene derivatives?

Answer:

The 1,8-dibromo scaffold undergoes Suzuki-Miyaura cross-coupling with arylboronic acids to introduce substituents (e.g., methoxy, amino) at the 9,10-positions. For example, reaction with Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O yields 9,10-dimethoxyphenanthrene. Alternatively, oxidation with PCC (pyridinium chlorochromate) converts dihydrodiol intermediates to phenanthrene-9,10-diones, useful in fluorophore synthesis .

(Advanced) What mechanistic insights explain the regioselectivity of this compound formation in photochemical reactions?

Answer:

Photocyclization of dibromostilbene proceeds via a concerted [4π+4π] electrocyclic mechanism , where bromine’s electron-withdrawing nature stabilizes transition states. Regioselectivity arises from steric control during ring closure: 1,8-substitution minimizes nonbonded interactions between bromine atoms, favoring this isomer over 1,6- or 1,7-derivatives. Quantum yield studies confirm higher efficiency under UV-A (365 nm) irradiation .

(Basic) What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Use fume hoods and PPE (nitrile gloves, lab coats). In case of skin contact, wash immediately with copious water (>15 minutes). For inhalation, move to fresh air and seek medical attention. Store in amber glass vials at 4°C to prevent photodegradation. Waste disposal follows halogenated organic waste guidelines .

(Advanced) How does crystal packing in this compound differ from other dibromophenanthrene isomers?

Answer:

The 1,8-isomer adopts a herringbone packing motif with Br···Br contacts of 3.5 Å, weaker than the 3.3 Å in 4,5-dibromophenanthrene. This results in larger unit cell volumes (~559 ų vs. 539 ų in 4,5-isomer) and lower density (1.995 vs. 2.1 g/cm³). Hydrogen bonding is absent, but π-π stacking (3.8 Å interplanar distance) stabilizes the lattice .

(Advanced) What role does this compound play in atmospheric XPAH source apportionment studies?

Answer:

As a tracer for combustion sources , its ratio to 9,10-dibromophenanthrene helps distinguish biomass burning (ratio <0.5) from vehicular emissions (ratio >1.0). Positive matrix factorization (PMF) models incorporate congener-specific deposition fluxes (measured via GC-MS/MS) to resolve source contributions in urban vs. rural datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.